molecular formula C10H14N2O2S B3813035 3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide

3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide

Cat. No. B3813035
M. Wt: 226.30 g/mol
InChI Key: FDEZEUYDZCDPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide, also known as THIP, is a synthetic compound that belongs to the class of isoxazole derivatives. THIP has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. 3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to increase the threshold for alcohol withdrawal seizures and reduce the severity of withdrawal symptoms in alcohol-dependent rats. 3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide has been found to increase slow-wave sleep and decrease REM sleep in rats.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its rapid onset of action. However, 3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide also has some limitations, including its short half-life and potential for tolerance and dependence with chronic use.

Future Directions

There are several potential future directions for research on 3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide. One area of interest is the development of more selective and potent positive allosteric modulators of the GABA-A receptor. Another area of interest is the investigation of the potential use of 3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide in the treatment of opioid addiction. Additionally, further studies are needed to better understand the mechanisms underlying the anticonvulsant, anxiolytic, and sedative effects of 3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide, as well as its potential side effects and long-term safety.

Scientific Research Applications

3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and insomnia. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. 3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide has also been investigated for its potential use in the treatment of alcohol and opioid addiction.

properties

IUPAC Name

3,5-dimethyl-N-(thiolan-3-yl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-6-9(7(2)14-12-6)10(13)11-8-3-4-15-5-8/h8H,3-5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEZEUYDZCDPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide
Reactant of Route 5
3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide
Reactant of Route 6
3,5-dimethyl-N-(tetrahydro-3-thienyl)-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.